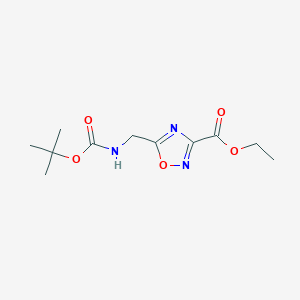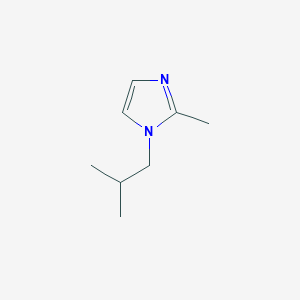
2-(Carboxymethyl)-5-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxymethyl)-5-chlorobenzoic acid (CMCBA) is a chemical compound that belongs to the class of benzoic acid derivatives. It is widely used in scientific research due to its unique properties, including its ability to act as a chelating agent, its water-solubility, and its ability to form complexes with various metal ions.
Mechanism Of Action
The mechanism of action of 2-(Carboxymethyl)-5-chlorobenzoic acid is based on its ability to form complexes with metal ions. These complexes can have a variety of effects, depending on the specific metal ion involved and the biological system being studied. For example, 2-(Carboxymethyl)-5-chlorobenzoic acid has been shown to inhibit the growth of certain cancer cells by chelating copper ions, which are essential for cell proliferation. In addition, 2-(Carboxymethyl)-5-chlorobenzoic acid has been studied as a potential treatment for Alzheimer's disease, as it can bind to amyloid beta peptides and prevent their aggregation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(Carboxymethyl)-5-chlorobenzoic acid depend on the specific application and the biological system being studied. In general, 2-(Carboxymethyl)-5-chlorobenzoic acid has been shown to have low toxicity and is well-tolerated by living organisms. However, it can have some side effects, such as mild irritation to the skin and eyes.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(Carboxymethyl)-5-chlorobenzoic acid is its water-solubility, which makes it easy to handle and use in aqueous solutions. In addition, its ability to form complexes with metal ions makes it a versatile tool for studying metal-dependent biological processes. However, one limitation of 2-(Carboxymethyl)-5-chlorobenzoic acid is that it can interfere with certain biochemical assays, such as those that rely on metal ions for their activity.
Future Directions
There are many potential future directions for research on 2-(Carboxymethyl)-5-chlorobenzoic acid. One area of interest is the development of new applications for 2-(Carboxymethyl)-5-chlorobenzoic acid in the fields of medicine and biotechnology. For example, 2-(Carboxymethyl)-5-chlorobenzoic acid could be used as a drug delivery system for targeted cancer therapy or as a diagnostic tool for detecting metal ion imbalances in disease states. Another area of interest is the synthesis of new derivatives of 2-(Carboxymethyl)-5-chlorobenzoic acid with improved properties, such as increased selectivity for specific metal ions or enhanced water-solubility. Overall, 2-(Carboxymethyl)-5-chlorobenzoic acid is a promising compound with many potential applications in scientific research.
Synthesis Methods
2-(Carboxymethyl)-5-chlorobenzoic acid can be synthesized through the reaction of 5-chlorosalicylic acid with chloroacetic acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent, such as water.
Scientific Research Applications
2-(Carboxymethyl)-5-chlorobenzoic acid has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and medicine. It is commonly used as a chelating agent in analytical chemistry to separate and identify metal ions in complex mixtures. 2-(Carboxymethyl)-5-chlorobenzoic acid has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In the field of medicine, 2-(Carboxymethyl)-5-chlorobenzoic acid has been studied for its potential use as an antitumor agent and as a drug delivery system.
properties
CAS RN |
19725-81-6 |
|---|---|
Product Name |
2-(Carboxymethyl)-5-chlorobenzoic acid |
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.6 g/mol |
IUPAC Name |
2-(carboxymethyl)-5-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) |
InChI Key |
DAIIMCFNHPHJIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)CC(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)




![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)







